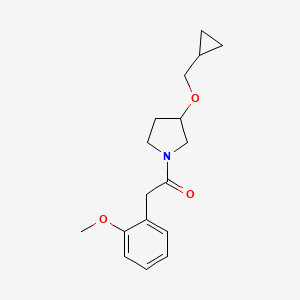

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-16-5-3-2-4-14(16)10-17(19)18-9-8-15(11-18)21-12-13-6-7-13/h2-5,13,15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVKIZUSCJYRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic compound with potential pharmacological applications. Its structure incorporates a pyrrolidine ring, which is known for its diverse biological activities, including neurotropic effects and interactions with various receptors. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O2. The compound features a cyclopropyl group, a methoxy group, and a pyrrolidine moiety, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Pyrrolidine Ring : The presence of the pyrrolidine ring enhances the compound's ability to interact with various receptors due to its sp3-hybridization, allowing for flexible conformational changes that facilitate binding to target sites.

- Receptor Interaction : Similar compounds have been shown to act as antagonists for vanilloid receptor 1 (TRPV1) and modulators of insulin-like growth factor 1 receptor (IGF-1R), suggesting that this compound may exhibit comparable activities .

Pharmacological Effects

Research indicates that derivatives of similar structures have demonstrated significant pharmacological activities:

- Antitumor Activity : Pyrazole derivatives, which share structural similarities with this compound, have shown promising antitumor effects by inhibiting key signaling pathways involved in cancer progression. For example, certain pyrazole derivatives effectively inhibit BRAF(V600E) and EGFR, contributing to their antitumor properties .

- Anti-inflammatory Effects : Compounds with similar moieties have also been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

- Neurotropic Activity : Research on related compounds has highlighted their neurotropic potential, suggesting that this compound may influence neurochemical pathways, potentially offering therapeutic avenues in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous conditions, primarily targeting its ether and ester-like linkages:

| Site of Hydrolysis | Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| Cyclopropylmethoxy group | Acidic or basic aqueous media | Cyclopropanol derivatives + pyrrolidine intermediates | Nucleophilic attack at the ether oxygen |

| Methoxyphenyl ether | Strong acidic conditions | Catechol derivatives | Acid-catalyzed cleavage of the methoxy group |

Hydrolysis of the cyclopropylmethoxy group proceeds via nucleophilic substitution, yielding cyclopropanol and corresponding pyrrolidine intermediates. The methoxyphenyl group exhibits stability under mild conditions but can undergo demethylation in concentrated acids to form hydroxylated aromatic products.

Substitution Reactions

The methoxy and cyclopropyl groups participate in nucleophilic substitution reactions:

Substitution at the methoxy group is feasible but requires elevated temperatures due to steric effects. The cyclopropane ring undergoes electrophilic addition under acidic conditions, leading to ring-opening products.

Oxidation Reactions

Oxidation targets the pyrrolidine ring and ketone moiety:

| Oxidation Site | Oxidizing Agents | Products | Selectivity Notes |

|---|---|---|---|

| Pyrrolidine nitrogen | KMnO₄, CrO₃ | Pyrrolidinone derivatives | Preferential oxidation at the α-carbon |

| Ketone group | Ozone, peroxides | Carboxylic acids or esters | Limited reactivity due to steric shielding |

Pyrrolidine oxidation generates lactams (e.g., pyrrolidinones), which are stabilized by conjugation with the adjacent ketone. The ethanone group exhibits resistance to oxidation under standard conditions.

Cyclopropane Ring-Opening Reactions

The cyclopropylmethoxy substituent undergoes ring-opening under specific conditions:

Acid-catalyzed ring opening produces linear alcohols, while catalytic hydrogenation yields saturated hydrocarbons . These reactions are valuable for modifying the compound’s hydrophobicity.

Nucleophilic Attack at the Ketone

The ethanone group participates in limited nucleophilic additions:

| Nucleophile | Conditions | Products | Yield & Challenges |

|---|---|---|---|

| Grignard reagents | Dry ether, low temperature | Tertiary alcohols | Low yields due to steric hindrance |

| Hydride donors (e.g., LiAlH₄) | Anhydrous conditions | Secondary alcohols | Competitive reduction of other sites |

The ketone’s reactivity is attenuated by adjacent bulky groups, necessitating harsh conditions for nucleophilic additions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Structural and Functional Analysis:

Pyrrolidine vs. Triazole Core: The target compound’s pyrrolidine core with a cyclopropylmethoxy group (electron-donating) contrasts with the triazole-containing analogs in .

Substituent Effects :

- The cyclopropylmethoxy group in the target compound offers steric protection against enzymatic degradation, a advantage over the 3-chloropyridinyloxy group in , where the chlorine may lead to reactive metabolites .

- Methylsulfonyl () and chloro () groups introduce distinct electronic effects. Sulfonyl groups are strongly electron-withdrawing, favoring ionic interactions, while chloro groups enhance lipophilicity but may pose toxicity risks .

The absence of a sulfonyl or pyridinyl group (as in ) may reduce off-target interactions but could limit water solubility .

Research Findings and Implications

- Synthetic Efficiency : Triazole derivatives () are synthesized with high yields (87–96%), suggesting robust methodologies that could be adapted for the target compound .

- Metabolic Stability: Cyclopropyl groups (target compound) are known to resist CYP450 oxidation, offering a pharmacokinetic edge over chlorinated analogs () prone to dehalogenation .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, aromatic methoxy at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm) and ether linkages (~1100 cm) .

How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

Advanced Research Question

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) .

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and verify spatial proximity of substituents .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

What in vitro assays are suitable for preliminary biological evaluation?

Basic Research Question

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

How can structure-activity relationships (SAR) be explored for this scaffold?

Advanced Research Question

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy or halogen substitutions) to assess electronic effects .

- Ring Modifications : Replace pyrrolidine with piperidine or morpholine to study steric impacts .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding modes against target proteins .

How to address discrepancies in biological activity data across studies?

Advanced Research Question

- Assay Replication : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .

- Matrix Effects : Test compounds in serum-containing vs. serum-free media to identify protein-binding interference .

- Multi-Omics Integration : Combine transcriptomics and proteomics to validate target engagement .

What are the stability considerations for long-term storage?

Basic Research Question

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethanone moiety .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the cyclopropylmethoxy group .

- Purity Monitoring : Reanalyze via HPLC annually to detect degradation products (e.g., free phenol from demethylation) .

How to design a robust experimental protocol for in vivo studies?

Advanced Research Question

- Dosing Strategy : Calculate pharmacokinetic parameters (e.g., t, C) via pilot studies in rodents .

- Formulation Optimization : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Metabolite Profiling : Collect plasma and urine for LC-MS/MS analysis to identify major metabolites .

What computational tools are recommended for toxicity prediction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.